molecular formula C14H24O12 B1140247 Sucrose 6'-Acetate, Technical grade 80per cent CAS No. 936001-72-8

Sucrose 6'-Acetate, Technical grade 80per cent

Cat. No.: B1140247
CAS No.: 936001-72-8
M. Wt: 384.33 g/mol
InChI Key: PAOSLUFSNSSXRZ-YOEPUIJWSA-N
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Description

Sucrose 6’-Acetate, Technical grade 80 percent: is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule. It is typically available in technical grade with a purity of 80 percent . The molecular formula of Sucrose 6’-Acetate is C14H24O12, and it has a molecular weight of 384.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .

Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

    Sucrose Octaacetate: A fully acetylated derivative of sucrose with all hydroxyl groups acetylated.

    Sucrose 2’,3’,4’,6’-Tetraacetate: A partially acetylated derivative with four acetyl groups.

Comparison:

    Uniqueness: Sucrose 6’-Acetate is unique due to its selective acetylation at the 6’ position, which imparts specific chemical and physical properties.

Properties

CAS No.

936001-72-8

Molecular Formula

C14H24O12

Molecular Weight

384.33 g/mol

IUPAC Name

[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1

InChI Key

PAOSLUFSNSSXRZ-YOEPUIJWSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Synonyms

β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; 

Origin of Product

United States

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